

# Application Note: Structural Elucidation of 1-Propenyl Propyl Disulfide Isomers by NMR Spectroscopy

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## Compound of Interest

Compound Name: *1-Propenyl propyl disulfide*

Cat. No.: B12736539

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## Abstract

This application note provides a comprehensive guide to the structural elucidation of the (Z) and (E) isomers of **1-propenyl propyl disulfide**, key organosulfur flavor compounds found in Allium species such as onions (*Allium cepa*).<sup>[1][2]</sup> We detail a systematic approach employing one-dimensional (<sup>1</sup>H and <sup>13</sup>C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require definitive structural characterization of small molecules. The protocols and data interpretation strategies outlined herein are designed to ensure scientific integrity and provide a self-validating system for analysis.

## Introduction

**1-Propenyl propyl disulfide** is a significant contributor to the characteristic flavor and aroma of cooked onions.<sup>[1][3]</sup> It exists as two geometric isomers, (Z) and (E), which may exhibit different sensory properties and biological activities. Accurate structural determination is therefore crucial for quality control in the food industry and for the characterization of natural products in pharmaceutical research. NMR spectroscopy is an unparalleled tool for this purpose, offering detailed insights into the molecular framework and stereochemistry. This document will walk through the theoretical basis and practical application of various NMR experiments for the unambiguous assignment of the structure of **1-propenyl propyl disulfide**.

## Causality Behind Experimental Choices

The selection of a suite of NMR experiments is driven by the need to unambiguously connect every proton and carbon atom within the molecule and to define the geometry of the carbon-carbon double bond.

- $^1\text{H}$  NMR: This is the foundational experiment. It provides information on the number of different proton environments, their relative abundance (integration), and their connectivity through spin-spin coupling. Crucially, the magnitude of the coupling constant (J-coupling) between the vinylic protons is diagnostic of the double bond geometry (cis or trans).
- $^{13}\text{C}$  NMR: This experiment reveals the number of unique carbon environments. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can differentiate between  $\text{CH}_3$ ,  $\text{CH}_2$ ,  $\text{CH}$ , and quaternary carbons.
- COSY (Correlation Spectroscopy): This 2D experiment maps out proton-proton couplings, visually confirming which protons are on adjacent carbons. This is essential for tracing the carbon backbone of both the propyl and propenyl fragments.
- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton-carbon pairs. It is the primary method for definitively assigning the chemical shift of a carbon atom based on the chemical shift of its attached proton(s).
- HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are two or three bonds apart. This is critical for connecting molecular fragments that are not directly bonded through protons, such as connecting the propyl and propenyl groups across the disulfide bridge.

## Experimental Protocols

### Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

- Sample Purity: Ensure the **1-propenyl propyl disulfide** sample is of high purity. If isolated from a natural source, chromatographic purification (e.g., preparative GC or HPLC) is recommended.

- Solvent Selection: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common and suitable solvent for organosulfur compounds as it dissolves a wide range of organic molecules and has a simple, single residual solvent peak.<sup>[4]</sup>
- Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of  $\text{CDCl}_3$ .
- Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically added to the  $\text{CDCl}_3$  by the manufacturer to serve as an internal reference for chemical shifts ( $\delta = 0.00$  ppm).

## NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

- $^1\text{H}$  NMR: Acquire with a  $90^\circ$  pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}\{^1\text{H}\}$  NMR: Acquire with proton decoupling, a spectral width of approximately 220 ppm, and a sufficient number of scans.
- COSY: Use a standard gradient-selected COSY pulse sequence.
- HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond  $^1\text{J}(\text{CH})$  couplings (typically  $\sim 145$  Hz).
- HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings (typically with a delay corresponding to a coupling constant of 8 Hz).

## Data Presentation and Interpretation

### Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following tables summarize the expected chemical shifts and multiplicities for the (Z) and (E) isomers of **1-propenyl propyl disulfide**. The propyl group assignments are based on data

for dipropyl disulfide, and the propenyl group assignments are based on typical values for vinylic sulfides and the known effects of cis vs. trans geometry.

Table 1: Predicted  $^1\text{H}$  NMR Data for **1-Propenyl Propyl Disulfide** Isomers in  $\text{CDCl}_3$

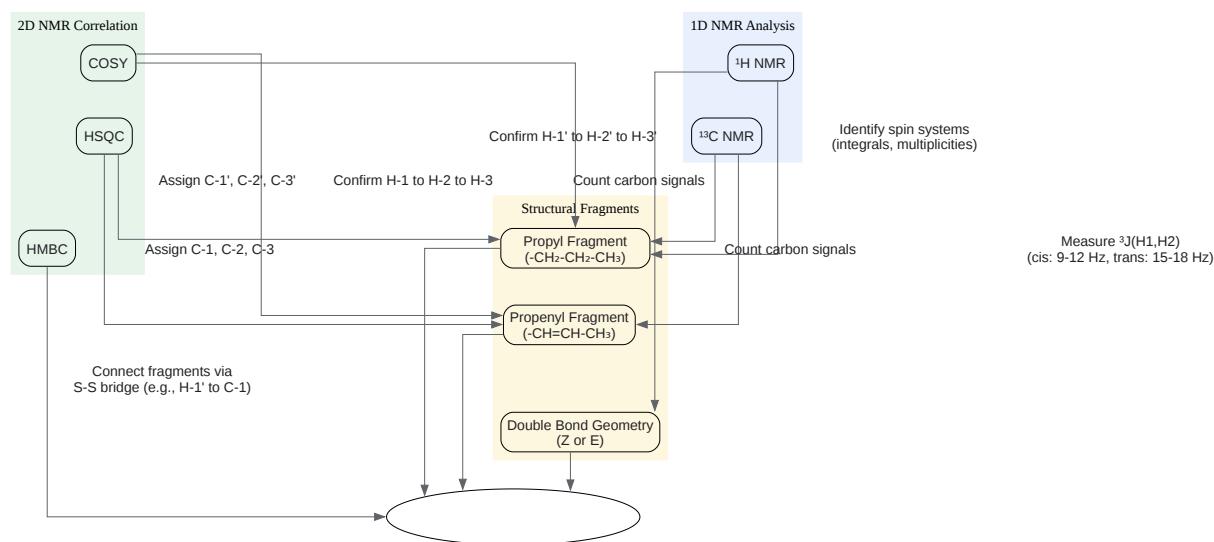
Assignment	Proton	Expected $\delta$ (ppm)	Multiplicity	Expected J (Hz)	Notes
<b>Propyl Group</b>					
H-1'	-S-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~2.7	Triplet (t)	~7.4	Methylene adjacent to disulfide.
H-2'	-S-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~1.7	Sextet	~7.4	
H-3'	-S-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~1.0	Triplet (t)	~7.4	
<b>(Z)-Propenyl Group</b>					
H-1	-S-CH=CH-CH <sub>3</sub>	~6.1	Doublet of quartets (dq)	<sup>3</sup> JH1H2 ≈ 9-12, <sup>4</sup> JH1H3 ≈ 1.5	cis coupling constant.
H-2	-S-CH=CH-CH <sub>3</sub>	~5.8	Doublet of quartets (dq)	<sup>3</sup> JH1H2 ≈ 9-12, <sup>3</sup> JH2H3 ≈ 7.0	
H-3	-S-CH=CH-CH <sub>3</sub>	~1.9	Doublet of doublets (dd)	<sup>3</sup> JH2H3 ≈ 7.0, <sup>4</sup> JH1H3 ≈ 1.5	
<b>(E)-Propenyl Group</b>					
H-1	-S-CH=CH-CH <sub>3</sub>	~6.2	Doublet of quartets (dq)	<sup>3</sup> JH1H2 ≈ 15-18, <sup>4</sup> JH1H3 ≈ 1.5	trans coupling constant.
H-2	-S-CH=CH-CH <sub>3</sub>	~5.9	Doublet of quartets (dq)	<sup>3</sup> JH1H2 ≈ 15-18, <sup>3</sup> JH2H3 ≈ 6.5	
H-3	-S-CH=CH-CH <sub>3</sub>	~1.8	Doublet of doublets (dd)	<sup>3</sup> JH2H3 ≈ 6.5, <sup>4</sup> JH1H3 ≈ 1.5	

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **1-Propenyl Propyl Disulfide** Isomers in  $\text{CDCl}_3$ 

Assignment	Carbon	Expected $\delta$ (ppm)
Propyl Group		
C-1'	-S-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~43
C-2'	-S-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~23
C-3'	-S-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~13
Propenyl Group		
C-1	-S-CH=CH-CH <sub>3</sub>	~125-130
C-2	-S-CH=CH-CH <sub>3</sub>	~120-125
C-3	-S-CH=CH-CH <sub>3</sub>	~18

## Step-by-Step Structure Elucidation Workflow

The following workflow demonstrates how to use the suite of NMR experiments to confirm the structure and stereochemistry.



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Figure 1: Workflow for the structural elucidation of **1-propenyl propyl disulfide** using NMR.

- <sup>1</sup>H NMR Analysis:

- Identify the signals corresponding to the propyl group: a triplet around 2.7 ppm (H-1'), a sextet around 1.7 ppm (H-2'), and a triplet around 1.0 ppm (H-3').
- Identify the signals for the propenyl group in the vinylic region (~5.8-6.2 ppm) and the allylic region (~1.8-1.9 ppm).
- Determine Stereochemistry: The key diagnostic is the coupling constant between H-1 and H-2. A value in the range of 9-12 Hz indicates the (Z)-isomer, while a value of 15-18 Hz confirms the (E)-isomer.

- COSY Analysis:
  - Observe the cross-peaks that confirm the connectivity within the propyl group (H-1' with H-2', and H-2' with H-3').
  - Observe the cross-peaks that confirm the connectivity within the propenyl group (H-1 with H-2, H-2 with H-3, and a weaker four-bond coupling between H-1 and H-3).
- HSQC Analysis:
  - Use the cross-peaks to definitively link each proton to its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the proton at ~2.7 ppm (H-1') will show a correlation to the carbon at ~43 ppm (C-1').
- HMBC Analysis:
  - Look for key long-range correlations that piece the entire molecule together. A crucial correlation would be between the protons on the methylene group adjacent to the disulfide (H-1') and the vinylic carbon of the propenyl group (C-1), and vice-versa (H-1 to C-1'). These correlations bridge the disulfide bond and confirm the overall structure.

The logical relationship for using 2D NMR to connect the molecular fragments is visualized below.

Figure 2: 2D NMR correlation map for **1-propenyl propyl disulfide**.

## Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural elucidation of **1-propenyl propyl disulfide**. By systematically applying  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC experiments, researchers can confidently determine the connectivity of the carbon skeleton, assign all proton and carbon resonances, and, most importantly, establish the stereochemistry of the double bond. This robust analytical workflow is essential for the accurate characterization of flavor compounds, natural products, and other small molecules in a research and development setting.

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